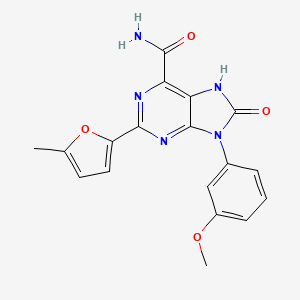

9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

The compound 9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by:

Properties

IUPAC Name |

9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4/c1-9-6-7-12(27-9)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)10-4-3-5-11(8-10)26-2/h3-8H,1-2H3,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBCBIQPSZOTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a methoxyphenyl group and a furan moiety, suggests possible interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C18H15N5O4

- Molecular Weight : 365.35 g/mol

- IUPAC Name : 9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines.

- Antimicrobial Properties : The structural features suggest potential efficacy against bacterial and fungal pathogens.

- Enzyme Inhibition : There is potential for interaction with specific enzymes, which may lead to therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies have reported IC50 values for related derivatives in various cancer cell lines, suggesting a promising anticancer profile.

Case Study: IC50 Values

In vitro studies have shown the following IC50 values for related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | LNCaP | 10.20 |

| Compound B | T47-D | 1.33 |

| Compound C | PC-3 | 3.29 |

These results highlight the potential of these compounds in targeting specific cancer types and warrant further investigation into their mechanisms of action.

The proposed mechanism of action involves:

- Enzyme Interaction : Binding to specific enzymes or receptors that regulate cellular processes.

- Signal Transduction Modulation : Altering pathways related to cell growth and apoptosis.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The presence of the furan and methoxy groups may enhance the antimicrobial properties of the compound. Studies have suggested that similar purine derivatives possess broad-spectrum activity against various microbial strains.

Research Findings and Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the biological activity of this compound. Future studies should focus on:

- Comprehensive pharmacological evaluations.

- Detailed studies on the compound's interaction with biological targets.

- Exploration of structure–activity relationships to optimize efficacy.

Comparison with Similar Compounds

Research Implications

- Optimization: Replacing the 3-methoxyphenyl with a 4-fluoro or 4-aminophenyl group (unexplored in current evidence) could further modulate electronic properties.

Q & A

Q. What are the recommended synthesis protocols for 9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer: The synthesis typically involves multi-step purine scaffold functionalization. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce the 3-methoxyphenyl and 5-methylfuran-2-yl groups to the purine core .

- Carboxamide Formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the carboxamide group at position 6 .

- Purification : Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate the compound .

Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

- Spectroscopic Analysis :

- Purity Assessment :

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity Mitigation : Based on GHS classification (Acute Toxicity Category 4 for oral/dermal/inhalation routes):

- Emergency Response : In case of exposure, follow CLP-compliant protocols (e.g., rinse skin with water for 15 minutes, seek medical evaluation) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?

Methodological Answer:

- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2 factorial setup to identify significant factors .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .

- Case Study : A study using DoE reduced side-product formation by 40% by optimizing Pd catalyst loading (0.5–1.5 mol%) and temperature (80–100°C) .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

Q. What computational methods predict the compound’s reactivity or metabolic pathways?

Methodological Answer:

- Reactivity Prediction :

- Metabolism Prediction :

Q. How to design stability studies under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to stressors (e.g., 40°C/75% RH, UV light, acidic/basic hydrolysis) for 4 weeks .

- Analytical Monitoring : Track degradation via UPLC-MS and quantify products (e.g., oxidation at the furan ring or demethylation of the methoxyphenyl group) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .

Q. What strategies improve solubility for in vivo studies without structural modification?

Methodological Answer:

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin complexes (e.g., 10% HP-β-CD) to enhance aqueous solubility .

- Nanoformulation : Prepare liposomal formulations (e.g., DOPC/cholesterol) and assess encapsulation efficiency (>80%) via dialysis .

- Supersaturation : Use amorphous solid dispersions (e.g., with PVP-VA64) and monitor dissolution via USP Apparatus II .

Q. How to validate the compound’s selectivity across related biological targets?

Methodological Answer:

- Panel Screening : Test against 50+ kinases or GPCRs (e.g., Eurofins CEREP panel) at 10 µM to calculate selectivity scores (S < 0.1 indicates high selectivity) .

- CRISPR Knockout Models : Use HEK293 cells with CRISPR-edited target genes to confirm on-target effects .

- SPR Analysis : Measure binding kinetics (k/k) for primary vs. off-target proteins .

Q. What advanced separation techniques address challenges in purifying stereoisomers?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IA-3 columns (hexane/isopropanol) with 0.1% TFA to resolve enantiomers (resolution >1.5) .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) .

- Membrane Separation : Apply cellulose acetate membranes under pressure (5 bar) to separate diastereomers by size/exclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.